

Synergistic Effects of CDK2-IN-29: A Comparative Guide to Combination Therapies

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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379

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For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted cancer therapies remains a significant clinical challenge. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical driver of tumor progression and a key mediator of resistance to several classes of anti-cancer agents. The selective CDK2 inhibitor, **CDK2-IN-29**, is being investigated for its potential to overcome this resistance and enhance therapeutic efficacy when used in combination with other drugs. This guide provides a comparative overview of the synergistic effects of **CDK2-IN-29** with various anti-cancer agents, supported by preclinical data and detailed experimental protocols.

Overcoming Resistance to CDK4/6 Inhibition in Breast Cancer

A primary area of investigation for CDK2 inhibitors is in overcoming acquired resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2-negative breast cancer. Resistance to CDK4/6 inhibitors is often driven by the upregulation of Cyclin E, which forms a complex with CDK2, thereby bypassing the G1 cell cycle arrest induced by CDK4/6 inhibition.

Quantitative Data: Synergy of CDK2 and CDK4/6 Inhibitors

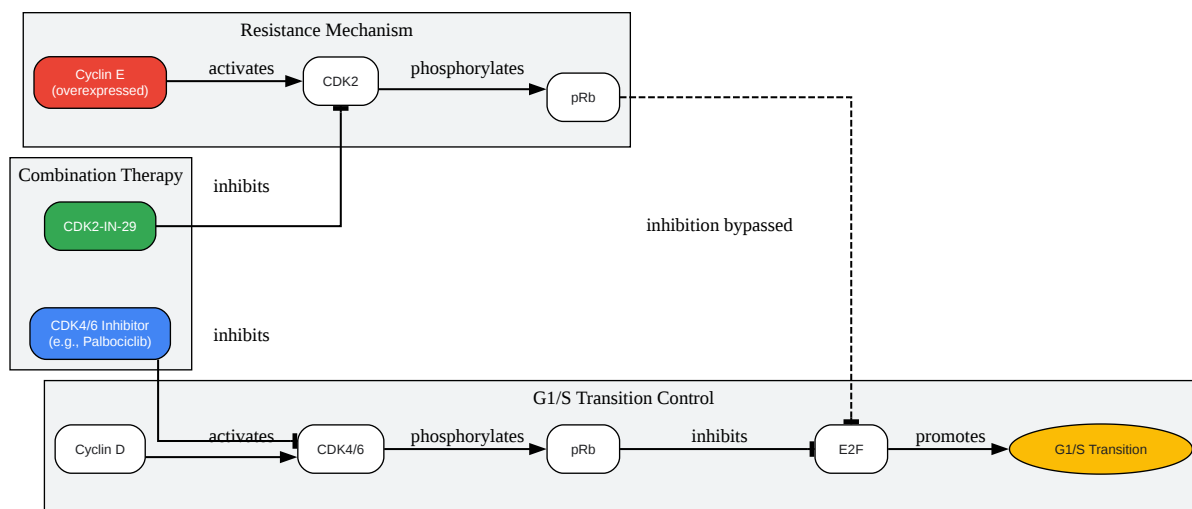
The following table summarizes the synergistic effects observed when combining a CDK2 inhibitor with a CDK4/6 inhibitor in preclinical models of CDK4/6 inhibitor-resistant breast

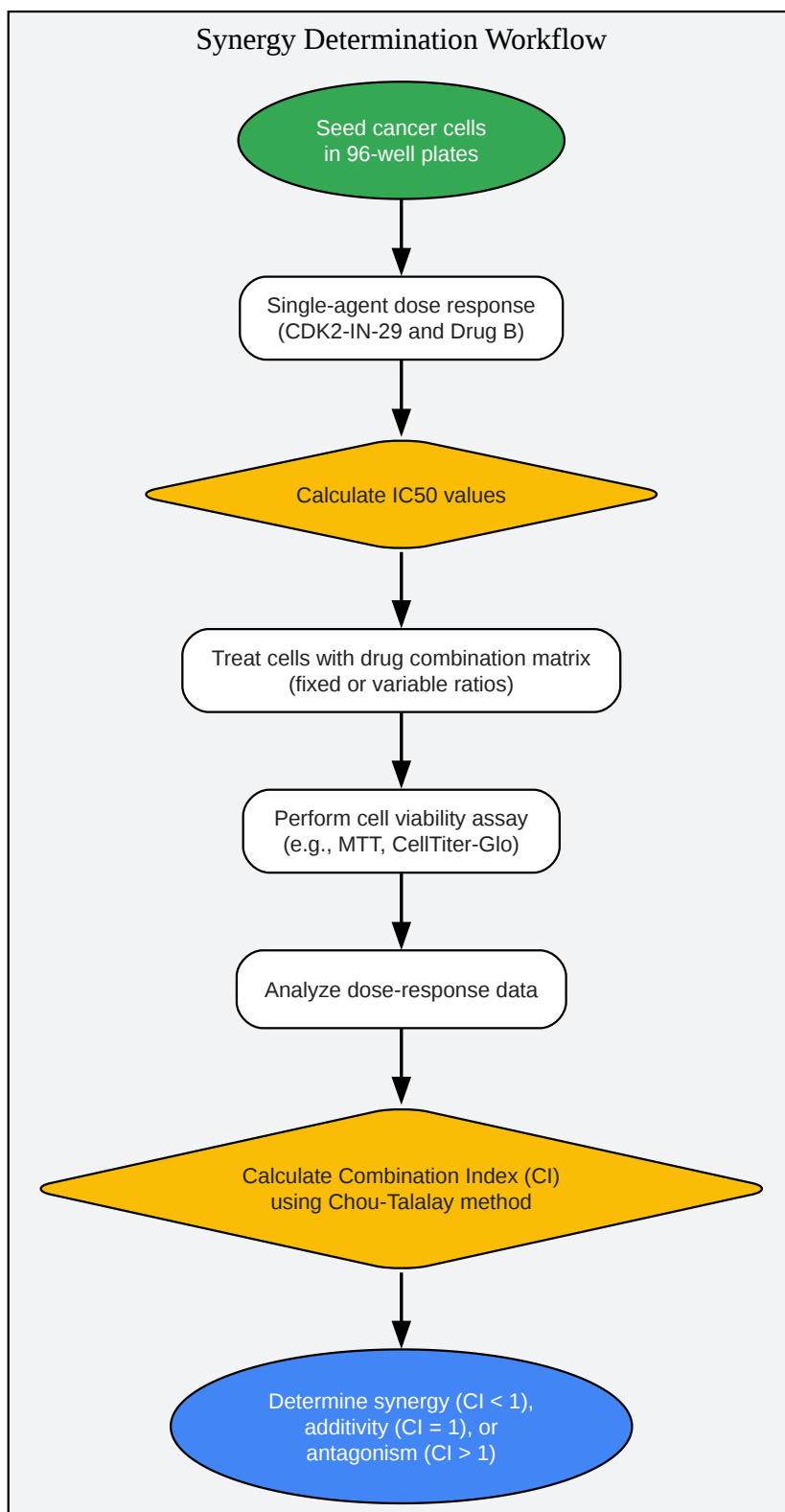
cancer. The Combination Index (CI) is a quantitative measure of drug interaction, where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

| Cell Line/Model | CDK2 Inhibitor | CDK4/6 Inhibitor | Combination Index (CI) | Effect | Reference |
|--|-----------------|---------------------------|------------------------|---|-----------|
| Palbociclib-Resistant Breast Cancer Cells | CDK2 inhibition | Palbociclib | < 1 | Synergistic suppression of proliferation | |
| Palbociclib-Resistant Xenograft Model | CDK2 inhibition | Palbociclib | Not specified | Synergistic suppression of tumor growth | |
| CDK4/6i-Resistant Breast Cancer PDX Models | BLU-222 | Palbociclib or Ribociclib | Not specified | Significant antitumor activity and durable tumor regression | |

Signaling Pathway: CDK2-Mediated Resistance to CDK4/6 Inhibition

The diagram below illustrates the signaling pathway by which CDK2 activation, through Cyclin E overexpression, leads to resistance to CDK4/6 inhibitors and how the combination of a CDK2 inhibitor like **CDK2-IN-29** can restore cell cycle control.





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